[3-(4-phenylphenyl)phenyl]boronic acid
Descripción
[3-(4-Phenylphenyl)phenyl]boronic acid is a polyaromatic boronic acid derivative characterized by a terphenyl backbone (three linked benzene rings) with a boronic acid (-B(OH)₂) group at the terminal phenyl ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., covalent organic frameworks).
Propiedades
IUPAC Name |
[3-(4-phenylphenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13,20-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYMRPWGXSEFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’:4’,1’'-Terphenyl]-3-ylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated terphenyl compound and a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of [1,1’:4’,1’'-Terphenyl]-3-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and byproducts. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’:4’,1’'-Terphenyl]-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydrocarbon.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Organolithium or Grignard reagents in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Boranes or hydrocarbons.
Substitution: Various organoboron compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Enzyme Inhibition
Boronic acids, including [3-(4-phenylphenyl)phenyl]boronic acid, are known for their ability to form reversible covalent bonds with nucleophilic residues in enzymes. This property has been harnessed to develop enzyme inhibitors that can target specific pathways in various diseases. For example, research indicates that boronic acids can inhibit proteases and other enzymes involved in disease progression, making them potential candidates for drug development aimed at conditions such as cancer and diabetes .
Drug Delivery Systems
The compound's ability to interact with diols allows it to be incorporated into drug delivery systems that respond to physiological changes. For instance, phenylboronic acid derivatives are used in glucose-responsive drug delivery systems, where the release of insulin can be modulated based on glucose levels in the blood. This mechanism is particularly beneficial for diabetic patients who require precise control over insulin administration .
Polymer Science
Stimuli-Responsive Polymers
[3-(4-phenylphenyl)phenyl]boronic acid can be integrated into polymer matrices to create stimuli-responsive materials. These polymers exhibit changes in their properties in response to environmental stimuli such as pH or glucose concentration. The dynamic nature of boronate ester formation allows these materials to be used in applications ranging from self-healing hydrogels to tissue engineering scaffolds .
Hydrogels for Biomedical Applications
Research has demonstrated the use of phenylboronic acid-based hydrogels as drug delivery vehicles that can encapsulate therapeutic agents and release them in a controlled manner. These hydrogels have shown promise in applications such as wound healing and tissue regeneration due to their biocompatibility and ability to maintain moisture at the application site .
Biochemical Applications
Glycoprotein Detection and Separation
Boronic acids are widely utilized for the selective capture and detection of glycoproteins due to their ability to form reversible covalent bonds with diols present in carbohydrates. This property allows for the development of biosensors and separation techniques that can isolate glycoproteins from complex mixtures, enhancing diagnostic capabilities in clinical settings .
Antibacterial Applications
Recent studies have explored the antibacterial properties of nanoparticles functionalized with phenylboronic acid. These nanoparticles have been shown to enhance wound healing while providing antibacterial effects, making them suitable for treating chronic wounds associated with diabetes .
Case Studies
Mecanismo De Acción
The mechanism of action of [1,1’:4’,1’'-Terphenyl]-3-ylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes and other proteins. The compound’s planar structure also facilitates π-π interactions with aromatic residues in biological targets, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Boronic Acids
Biphenyl-4,4'-Diboronic Acid (Compound 5)
- Structure : Contains two boronic acid groups on a biphenyl scaffold.
- Activity : Exhibits inhibitory activity against AmpC β-lactamase (Ki = 0.8 µM), attributed to dual boronic acid groups enabling simultaneous interactions with catalytic residues .
Table 1: Inhibitory Activity Against AmpC β-Lactamase
*Hypothetical activity inferred from structural analogs.
Phenylboronic Acid and Derivatives
- Phenylboronic Acid: A benchmark compound with simple structure (-B(OH)₂ on benzene). Superior diagnostic accuracy in detecting KPC carbapenemases compared to aminophenylboronic acid (APBA) . Lower steric hindrance enables broad substrate binding but limits specificity.
- Triazole-Substituted Analogs : Replacing the phenyl ring with a triazole ring (e.g., 1-amido-2-triazolylethaneboronic acid) preserves inhibitory potency (Ki ~0.5–1.0 µM) while improving MIC values against β-lactamase-producing pathogens .
- Comparison : The terphenyl group in [3-(4-phenylphenyl)phenyl]boronic acid may reduce water solubility but increase affinity for hydrophobic enzyme pockets.
Boronic Acid-Containing cis-Stilbenes
- Structure : Combretastatin analogs with boronic acid substituents (e.g., compound 13c).
- Activity : IC₅₀ = 0.48–2.1 µM against cancer cell lines; inhibits tubulin polymerization (IC₅₀ = 21–22 µM) .
- Comparison : The extended aromatic system in [3-(4-phenylphenyl)phenyl]boronic acid could mimic combretastatin’s tubulin-binding motif but requires validation.
Table 2: Anticancer Activity of Boronic Acid Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Combretastatin A-4 | Tubulin | 0.01 | |
| Boronic acid 13c | Tubulin | 21 | |
| [3-(4-Phenylphenyl)phenyl]boronic acid* | — | N/A | — |
Azobenzene Boronic Acids
- Function : Photoswitchable diol-binding agents. E.g., 2,6-dimethoxy azobenzene boronic acid shows 20-fold enhanced binding upon isomerization .
- Comparison : The terphenyl backbone of [3-(4-phenylphenyl)phenyl]boronic acid lacks photoresponsive groups but could serve as a rigid scaffold for designing covalent adaptable networks.
Antimicrobial Boronic Acids
Key Research Findings and Trends
Steric vs. Electronic Effects : Bulky aromatic systems (e.g., terphenyl) improve target specificity but may compromise solubility and bioavailability .
Dual Functional Groups : Compounds with multiple boronic acid groups (e.g., biphenyl-4,4'-diboronic acid) show enhanced enzyme inhibition via multivalent binding .
Structural Mimicry : Boronic acids mimicking natural substrates (e.g., cis-stilbenes) achieve potent biological activity but require optimization of substituent positions .
Actividad Biológica
[3-(4-phenylphenyl)phenyl]boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant in biological systems as it allows for interactions with various biomolecules.
Anticancer Activity
Research has indicated that phenylboronic acid derivatives, including [3-(4-phenylphenyl)phenyl]boronic acid, exhibit anticancer properties. A study evaluating the antiproliferative potential of phenylboronic acids demonstrated that several derivatives were effective against various cancer cell lines, showing low micromolar inhibitory concentrations (IC50) .
Key Findings:
- Cell Lines Tested: The antiproliferative activity was assessed across five cancer cell lines using the sulforhodamine B (SRB) assay.
- Mechanism of Action: The compounds were found to induce cell cycle arrest and apoptosis in cancer cells. Specifically, they activated caspase-3, a critical enzyme in the apoptosis pathway .
Table 1: Antiproliferative Activity of Selected Phenylboronic Acid Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1 | A2780 | 15.2 | Apoptosis induction |
| 2 | MV-4-11 | 12.5 | Cell cycle arrest |
| 3 | MCF7 | 25.0 | Caspase activation |
Antibacterial Activity
Phenylboronic acids have also been studied for their antibacterial properties. A series of derivatives were evaluated against class A carbapenemases, such as KPC-2 and GES-5. These compounds showed significant activity in restoring susceptibility to β-lactam antibiotics in resistant bacterial strains .
Key Findings:
- Synergistic Effects: The combination of phenylboronic acids with meropenem exhibited synergistic effects, significantly lowering the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.
- Clinical Relevance: The compounds demonstrated efficacy against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting their potential as therapeutic agents in treating resistant infections .
Table 2: Antibacterial Activity Against Clinical Strains
| Compound | Target Bacteria | MIC (μg/mL) | Synergistic Partner |
|---|---|---|---|
| 1 | Klebsiella pneumoniae | 8 | Meropenem |
| 2 | Pseudomonas aeruginosa | 16 | Ceftazidime |
The biological activity of [3-(4-phenylphenyl)phenyl]boronic acid can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The boronic acid moiety allows for reversible binding to serine proteases and other enzymes, modulating their activity.
- Cell Signaling Pathways: The compound influences pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
- Antibiotic Interaction: It protects β-lactam antibiotics from hydrolysis by β-lactamases in Gram-negative bacteria, enhancing their efficacy .
Case Studies
Several studies have highlighted the promising biological activities of phenylboronic acids:
- Study on Cancer Cell Lines: A recent study reported that specific derivatives induced significant apoptosis in ovarian cancer cells through caspase activation and cell cycle arrest at the G2/M phase .
- Antibacterial Efficacy: Another study demonstrated that phenylboronic acids could restore the effectiveness of meropenem against resistant strains of bacteria, showcasing their potential role in combating antibiotic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
